2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-amine
Description
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Structure
3D Structure
Properties
CAS No. |
63375-82-6 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)ethanamine |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4H,1-2,5,11H2 |
InChI Key |
ONJSEBYNUNMRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCN)Br |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Amine and Heterocyclic Compound Research
Amines and heterocyclic compounds are among the most abundant and functionally diverse classes of molecules in organic chemistry. libretexts.orguomustansiriyah.edu.iq Amines, as organic derivatives of ammonia (B1221849), are characterized by the presence of a nitrogen atom with a lone pair of electrons, which imparts both basic and nucleophilic properties. uomustansiriyah.edu.iq This reactivity is central to a vast number of chemical transformations and makes amines a cornerstone of synthetic chemistry. Furthermore, amine functional groups are ubiquitous in biologically active molecules, including the majority of pharmaceutical agents, amino acids, and nucleic acids. libretexts.orguomustansiriyah.edu.iq
Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are similarly vital. pressbooks.pubwikipedia.org Heterocyclic amines, where a nitrogen atom is incorporated into the ring, are particularly significant in pharmaceuticals, agrochemicals, and various biomolecules like the nucleobases that form the basis of DNA. libretexts.orgwikipedia.org The compound 2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-amine integrates both a primary amine and a heterocyclic-like system (the 1,3-dioxaindan moiety). This positions it as a relevant scaffold for research aimed at creating novel chemical entities with potential biological activity. The study of such hybrid structures contributes to the ever-expanding chemical space available for drug discovery and materials science.
Structural Significance of the 1,3 Dioxaindan Moiety
The 1,3-dioxaindan moiety, also known as a dihydrobenzo[d] fiveable.melibretexts.orgdioxole, is a key structural feature of the title compound. This bicyclic system consists of a 1,3-dioxolane (B20135) ring fused to a benzene (B151609) ring. The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms. In synthetic chemistry, this group is often employed as a protecting group for 1,2-diols due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions.
Beyond its role as a protecting group, the 1,3-dioxolane ring and its derivatives are recognized for their presence in biologically active molecules and their ability to act as modulators in biological systems. For instance, derivatives of 1,3-dioxolane and the related 1,3-dioxane (B1201747) have been investigated for their potential to overcome multidrug resistance in cancer therapy. nih.govresearchgate.net The rigid, fused-ring structure of the 1,3-dioxaindan scaffold imparts conformational constraint on the molecule. This rigidity can be advantageous in the design of bioactive compounds, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The specific arrangement of atoms in the 1,3-dioxaindan moiety thus provides a defined three-dimensional shape that can be exploited in rational drug design.
Role of Bromine Substitution in Synthetic Strategy
The bromine atom attached to the aromatic ring of 2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-amine is a critical functional handle for synthetic diversification. Bromination is a fundamental transformation in organic synthesis, providing a gateway to a wide array of subsequent reactions. acs.orgnih.gov Aryl bromides, such as the one present in this molecule, are particularly valuable precursors in modern synthetic chemistry, primarily due to their reactivity in metal-catalyzed cross-coupling reactions. researchgate.net
The presence of the bromine atom allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly complex molecular scaffolds from a relatively simple starting material. fiveable.meresearchgate.net This versatility makes the bromo-substituted compound an ideal intermediate for generating libraries of analogues for structure-activity relationship (SAR) studies in medicinal chemistry. The bromine can be replaced with a wide variety of other functional groups, allowing chemists to systematically probe the effects of different substituents on biological activity.
| Reaction Type | Description | Reagents/Catalyst (Examples) |
| Suzuki Coupling | Forms a C-C bond by coupling with a boronic acid or ester. | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) |
| Heck Coupling | Forms a C-C bond by coupling with an alkene. | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) |
| Sonogashira Coupling | Forms a C-C bond by coupling with a terminal alkyne. | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) |
| Buchwald-Hartwig Amination | Forms a C-N bond by coupling with an amine. | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
| Stille Coupling | Forms a C-C bond by coupling with an organostannane reagent. | Pd catalyst |
| Grignard Reagent Formation | Forms an organomagnesium halide for reaction with electrophiles. | Magnesium metal (Mg) |
| Nucleophilic Aromatic Substitution | Replaces the bromine with a strong nucleophile. | Strong nucleophiles (e.g., -OR, -SR) under specific conditions |
Overview of Research Trajectories for Complex Amine Scaffolds
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.
The most logical initial disconnection targets the ethan-1-amine side chain, as this functional group can be introduced late in the synthesis to avoid potential interference with reactions on the aromatic core. Two primary disconnections are considered for this side chain:
C-N Bond Disconnection: This is a common and effective strategy. The disconnection of the carbon-nitrogen bond in the primary amine leads to a synthon representing a two-carbon electrophile attached to the aromatic core, such as a 2-(6-bromo-1,3-dioxaindan-5-yl)ethyl halide or a corresponding aldehyde. The nitrogen is introduced via nucleophilic substitution or reductive amination. This approach is often favored as it simplifies the final steps of the synthesis.
Cα-Cβ Bond Disconnection: This disconnection breaks the bond between the two carbons of the ethyl side chain. This would lead to a 6-bromo-1,3-dioxaindan-5-ylmethyl synthon and a one-carbon synthon carrying the amino group. While feasible, this approach can be more complex to execute in the forward synthesis compared to C-N disconnection strategies.
Considering these options, the C-N disconnection presents a more direct and versatile route, leading back to a key intermediate: 6-bromo-1,3-dioxaindan-5-yl)acetaldehyde or a derivative thereof.
Further deconstruction of the 6-bromo-1,3-dioxaindan core reveals its origins from a substituted catechol (1,2-dihydroxybenzene). The 1,3-dioxole (B15492876) ring is a protective group for the catechol. This disconnection involves breaking the two ether (C-O) bonds of the dioxole ring. This leads back to a 4-bromo-5-substituted-benzene-1,2-diol.
The synthetic strategy, therefore, hinges on the synthesis of a suitably functionalized and brominated catechol derivative, which can then be protected to form the dioxaindan ring, followed by the elaboration and introduction of the ethanamine side chain. A common starting material for such structures is piperonal (B3395001) (1,3-benzodioxole-5-carboxaldehyde), which already contains the dioxole ring.
Precursor Synthesis and Functionalization Pathways
Based on the retrosynthetic analysis, the forward synthesis focuses on constructing the key precursors and then assembling them to form the target molecule.
A plausible and efficient route to the necessary precursor begins with a commercially available starting material like 1,3-benzodioxole-5-carboxaldehyde (piperonal).
Bromination of the Aromatic Core: The first step is the regioselective bromination of the aromatic ring. Piperonal can be subjected to electrophilic bromination to introduce a bromine atom at the 6-position, yielding 6-bromo-1,3-benzodioxole-5-carboxaldehyde. sigmaaldrich.com This reaction takes advantage of the activating effect of the methylenedioxy group.
Chain Elongation: The next crucial step is to extend the aldehyde group into a two-carbon chain. Several classic organic reactions can achieve this transformation:
Henry Reaction: The aldehyde can be reacted with nitromethane (B149229) in the presence of a base to form a β-nitro alcohol, which can be dehydrated to a nitrostyrene (B7858105) derivative. Subsequent reduction of the nitro group and the double bond yields the desired ethanamine side chain.
Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: Reaction of the aldehyde with a phosphonium (B103445) ylide (e.g., methoxymethyl)triphenylphosphine) or a phosphonate (B1237965) carbanion can generate a vinyl ether. Hydrolysis of the vinyl ether would yield the corresponding acetaldehyde (B116499) derivative, (6-bromo-1,3-dioxaindan-5-yl)acetaldehyde. This aldehyde is the direct precursor for reductive amination.
An alternative pathway involves the Friedel-Crafts acylation of 6-bromo-1,3-benzodioxole with an acetylating agent (e.g., acetyl chloride) to produce 1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one. This ketone could then be a substrate for various reductive amination protocols.
With the key precursor in hand, the final step is the introduction of the primary amine. The two most prominent methods are reductive amination and alkylation. masterorganicchemistry.comnih.gov
Reductive Amination: This is one of the most versatile methods for amine synthesis. wikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source, typically ammonia (B1221849) for primary amines, to form an intermediate imine, which is then reduced in situ to the corresponding amine. organic-chemistry.orgchemistrysteps.com
Starting with (6-bromo-1,3-dioxaindan-5-yl)acetaldehyde, the reaction with ammonia forms an imine intermediate. A selective reducing agent, present in the reaction mixture, reduces the C=N bond to the desired amine. masterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.comacsgcipr.orgcommonorganicchemistry.com
Alkylation: This method involves the reaction of a nucleophilic amine source with an electrophilic alkyl halide.
Preparation of the Alkyl Halide: The precursor (6-bromo-1,3-dioxaindan-5-yl)ethanol (obtained by reduction of the corresponding acetic acid or aldehyde) can be converted into an alkyl halide, such as 2-(6-bromo-1,3-dioxaindan-5-yl)ethyl bromide, using standard halogenating agents (e.g., PBr₃).
Nucleophilic Substitution: The resulting alkyl halide can then be reacted with an ammonia equivalent. Direct reaction with ammonia often leads to over-alkylation, producing a mixture of primary, secondary, and tertiary amines. acsgcipr.org To circumvent this, alternative nitrogen nucleophiles are often used in what are known as "ammonia-surrogate" methods:
Gabriel Synthesis: This method uses potassium phthalimide (B116566) as the ammonia surrogate. The phthalimide anion displaces the halide, and the resulting N-alkylphthalimide is then hydrolyzed (e.g., with hydrazine) to release the primary amine.
Azide (B81097) Synthesis: Reaction with sodium azide (NaN₃) produces an alkyl azide. The azide is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.org This is a highly reliable method for preparing primary amines. libretexts.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing product yield, minimizing side reactions, and ensuring the process is efficient and scalable. The key final steps, reductive amination and N-alkylation, are particularly important targets for optimization.
For reductive amination , several parameters can be adjusted. The choice of reducing agent is crucial; sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than sodium borohydride, and less toxic than sodium cyanoborohydride. organic-chemistry.org The reaction is also sensitive to pH, which must be controlled to facilitate imine formation without deactivating the amine nucleophile or hydrolyzing the imine intermediate. rsc.org Solvent choice can also impact reaction rates and yields. researchgate.net
| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Rationale |
|---|---|---|---|---|
| Reducing Agent | NaBH₄ | NaBH₃CN | NaBH(OAc)₃ (STAB) | STAB is often optimal due to its mildness and selectivity for imines over carbonyls, reducing side reactions. organic-chemistry.org |
| Solvent | Methanol | Dichloromethane (B109758) (DCM) | Tetrahydrofuran (B95107) (THF) | Aprotic solvents like DCM or THF are often preferred with hydride reagents like STAB to prevent decomposition of the reagent. commonorganicchemistry.com |
| pH / Catalyst | No additive | Acetic Acid (catalytic) | Ti(i-PrO)₄ | Mildly acidic conditions (pH 4-6) or a Lewis acid catalyst can accelerate the formation of the imine intermediate. acsgcipr.org |
| Temperature | 0 °C | Room Temperature | 40 °C | Room temperature is typically sufficient. Higher temperatures may increase side reactions or reagent decomposition. |
For N-alkylation strategies, particularly when using ammonia surrogates like sodium azide or potassium phthalimide, optimization focuses on maximizing the rate of the Sₙ2 substitution while avoiding elimination side reactions. Key factors include the solvent, temperature, and choice of base (for the Gabriel synthesis).
| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Rationale |
|---|---|---|---|---|
| Nitrogen Source | NaN₃ then reduction | Potassium Phthalimide | Excess NH₃ | NaN₃ and phthalimide routes provide cleaner products by avoiding the over-alkylation common with excess ammonia. acsgcipr.orglibretexts.org |
| Solvent | Acetone | Dimethylformamide (DMF) | Acetonitrile (B52724) | Polar aprotic solvents like DMF or acetonitrile are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile. researchgate.net |
| Temperature | Room Temperature | 60 °C | 100 °C | Moderate heating is often required to drive the reaction to completion, but excessive heat can promote E2 elimination. |
| Stoichiometry | 1.1 eq. Nucleophile | 2.0 eq. Nucleophile | 5.0 eq. Nucleophile | A slight excess of the nucleophile ensures full conversion of the alkyl halide. Large excesses are generally not required for azide or phthalimide routes. |
Solvent Effects and Temperature Dependence
The selection of solvent and the precise control of temperature are critical parameters in the synthesis of this compound, influencing reaction rates, yields, and selectivity in key transformations such as aromatic bromination and nitro group reduction.
Aromatic Bromination: In the electrophilic bromination of the 1,3-dioxaindan (methylenedioxybenzene) ring, the solvent's polarity and coordinating ability can significantly impact the reaction. Non-polar solvents like dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) are commonly employed. nih.gov Temperature control is crucial for achieving high regioselectivity. Electrophilic aromatic brominations performed at the lowest effective temperature often exhibit enhanced para/ortho selectivity. nih.gov For instance, reactions conducted at temperatures ranging from -10°C to 0°C can minimize the formation of undesired isomers. nih.gov Conversely, increasing the temperature may lead to a decrease in selectivity and the formation of multiple brominated byproducts. nih.gov
Nitroalkene Reduction: The reduction of the intermediate nitroalkene (formed via a Henry reaction) to the target amine is also highly sensitive to solvent and temperature. Catalytic hydrogenation, a common method for this transformation, is typically performed in protic solvents like ethanol (B145695) or methanol, which facilitate proton transfer. The choice of solvent can influence catalyst activity and selectivity. Temperature for these reductions is generally kept moderate, often at room temperature, to avoid side reactions such as dehalogenation of the bromine substituent, although specific catalysts may require elevated temperatures to achieve a reasonable reaction rate.
| Synthetic Step | Solvent | Typical Temperature Range | Impact on Reaction |
|---|---|---|---|
| Aromatic Bromination | Dichloromethane (CH₂Cl₂) | -10°C to 25°C | Good for controlling selectivity; lower temperatures favor specific isomers. nih.gov |
| Aromatic Bromination | Acetonitrile (MeCN) | 0°C to 60°C | Can be effective, but higher temperatures may reduce selectivity. nih.gov |
| Nitroalkene Reduction (Catalytic Hydrogenation) | Ethanol (EtOH) / Methanol (MeOH) | 20°C to 50°C | Protic solvents are standard; mild temperatures prevent dehalogenation. commonorganicchemistry.com |
| Nitroalkene Reduction (Hydride Reduction) | Tetrahydrofuran (THF) | 0°C to 66°C | Aprotic solvent required for reagents like LiAlH₄. |
Catalyst Selection and Loading in Key Steps
The choice of catalyst is paramount for the successful execution of the synthetic sequence, particularly for the bromination and reduction steps.
Bromination Catalysis: For the electrophilic bromination of an activated aromatic ring like the 1,3-dioxaindan system, a direct reaction with a brominating agent such as N-bromosuccinimide (NBS) is often feasible. The reaction can be promoted by a catalytic amount of a protic acid or a Lewis acid. youtube.com Alternatively, the classic approach involves using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate a more potent electrophile. libretexts.org
Reduction Catalysis: The reduction of the nitrovinyl intermediate is a critical step where catalyst selection dictates the outcome.
Palladium on Carbon (Pd/C): This is a highly effective catalyst for nitro group reduction under hydrogen atmosphere. However, it carries a risk of causing hydrodehalogenation, where the aryl bromide is undesirably reduced. commonorganicchemistry.com
Raney Nickel: This catalyst is also effective for nitro reductions and is often preferred when the substrate contains halogen substituents (Cl, Br, I) that are prone to hydrogenolysis with Pd/C. commonorganicchemistry.com
Metal/Acid Systems: Reagents like iron in acetic acid (Fe/AcOH) or zinc in acidic conditions (Zn/AcOH) provide a mild and chemoselective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂): This is another mild reducing agent suitable for substrates with sensitive functional groups. commonorganicchemistry.com
Catalyst loading is an important variable to optimize. For heterogeneous catalysts like Pd/C or Raney Ni, loadings typically range from 5 to 10 mol% relative to the substrate. Higher loadings can increase reaction rates but also add to cost and may increase the risk of side reactions.
| Reaction Step | Catalyst System | Advantages | Potential Issues |
|---|---|---|---|
| Aromatic Bromination | NBS / Acid Catalyst | Milder conditions, easier handling. youtube.com | May require optimization for specific substrate. |
| Aromatic Bromination | Br₂ / FeBr₃ | Classic, highly effective method. libretexts.org | Harsh, requires handling of corrosive Br₂. |
| Nitro Group Reduction | H₂ / Raney Nickel | Good for halogenated compounds, avoids dehalogenation. commonorganicchemistry.com | Requires hydrogen gas handling. |
| Nitro Group Reduction | Fe / Acetic Acid | Mild, chemoselective, inexpensive. commonorganicchemistry.com | Generates iron waste streams. |
| Nitro Group Reduction | SnCl₂ | Mild and chemoselective. commonorganicchemistry.com | Stoichiometric tin waste. |
Isolation and Purification Techniques for Synthetic Intermediates
Robust isolation and purification protocols are essential for obtaining high-purity intermediates, which is critical for the success of subsequent steps and the quality of the final product.
6-Bromo-1,3-dioxaindan-5-carbaldehyde (Intermediate): Following the bromination reaction, the crude product is typically subjected to a workup procedure to remove the catalyst and unreacted reagents. This often involves quenching the reaction with water, followed by extraction with an organic solvent like dichloromethane. nih.gov The combined organic layers are then washed with brine and dried. Purification is commonly achieved through column chromatography on silica (B1680970) gel or by recrystallization. nih.gov Recrystallization from a solvent system like toluene (B28343) or a mixture of dichloromethane and a less polar solvent can be effective, sometimes with the addition of a base to neutralize and remove residual hydrogen bromide. google.com
Final Amine Product: The target compound, being a primary amine, is basic. This property can be exploited for purification. After the reduction step, an acid-base extraction is a powerful technique. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine, transferring it to the aqueous phase as a salt. Neutral and acidic impurities remain in the organic layer. The aqueous layer is then separated, basified (e.g., with NaOH) to deprotonate the amine, and the free base is extracted back into a fresh organic solvent. After drying and solvent evaporation, the final product can be further purified by distillation under reduced pressure or by crystallization, often as a stable salt (e.g., hydrochloride).
Novel Synthetic Routes and Green Chemistry Approaches
One-Pot Reaction Sequences for Enhanced Efficiency
Combining multiple synthetic steps into a single "one-pot" operation without isolating intermediates can significantly improve efficiency by reducing reaction time, minimizing solvent usage, and decreasing material losses.
A potential one-pot strategy for this synthesis would be a tandem reductive amination. Instead of a Henry reaction followed by reduction, an alternative route could involve converting the precursor aldehyde to the corresponding methyl ketone. This ketone could then undergo a one-pot reductive amination with an ammonia source. From a green chemistry perspective, combining the reduction of a nitro group and the reductive amination of a carbonyl in a single catalytic process is highly attractive. frontiersin.orgnih.gov This approach uses readily available nitro compounds as precursors to the primary amine, which then reacts in situ with a carbonyl compound under catalytic hydrogenation conditions to form the target secondary or tertiary amine. frontiersin.orgnih.gov
Catalytic Methods for Reduced Waste Generation
A primary goal of green chemistry is to replace stoichiometric reagents with catalytic alternatives to minimize waste. researchgate.net In the synthesis of the target amine, the reduction of the nitro group is a key area for improvement.
While classic methods using stoichiometric metals like iron or zinc are effective, they generate significant amounts of metallic waste. commonorganicchemistry.com Catalytic transfer hydrogenation or direct hydrogenation are greener alternatives.
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a heterogeneous catalyst like Raney Nickel is highly atom-economical, producing only water as a byproduct. commonorganicchemistry.com The catalyst can be filtered off and potentially reused.
Transfer Hydrogenation: This method uses a safe, liquid hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a catalyst (e.g., Pd/C). nih.gov This avoids the need for high-pressure hydrogen gas, making the procedure more accessible.
These catalytic methods are highly chemoselective and tolerate a wide range of functional groups, making them suitable for complex molecules. organic-chemistry.org
Continuous Flow Synthesis Adaptations
Adapting the synthetic sequence to a continuous flow process offers numerous advantages over traditional batch chemistry, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.combeilstein-journals.org
Many of the individual reactions in the proposed synthesis are well-suited for flow chemistry.
Aromatic Amination/Bromination: Reactions involving hazardous reagents like ammonia or bromine can be performed more safely in pressurized, high-temperature tubular flow reactors, minimizing operator exposure and controlling exotherms. mdpi.com
Catalytic Hydrogenation: The use of packed-bed reactors containing a heterogeneous catalyst (e.g., Pd/C) allows for the continuous hydrogenation of intermediates. nih.govresearchgate.net This setup enables safe handling of hydrogen gas and efficient catalyst-substrate contact, leading to high conversions and throughput.
An integrated multi-step flow system could be designed where the starting material is sequentially passed through different reactor modules, each performing a specific transformation (e.g., bromination, chain extension, reduction) without the need for isolating intermediates, embodying a highly efficient and automated manufacturing process. beilstein-journals.orgnih.gov
Based on a comprehensive search for research findings related to "this compound," it has been determined that there is insufficient specific data in the available literature to generate a detailed and scientifically accurate article according to the provided outline.
The requested topics—including specific nucleophilic acyl substitutions, formation of various derivatives, and particular palladium-catalyzed cross-coupling reactions—are well-established transformations in organic chemistry. However, generating an article that focuses solely on the application of these reactions to "this compound" requires explicit research examples, data, and procedural details involving this specific compound.
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Transformations Involving the Bromine Substituent
Metal-Halogen Exchange Reactions
The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for metal-halogen exchange reactions. This class of reactions is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, proceeding through an organometallic intermediate.
Typically, organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), are employed to facilitate the exchange of the bromine atom for a lithium atom. This generates a highly reactive aryllithium species. The reaction is generally conducted at low temperatures, often -78°C, in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether, to mitigate side reactions. The primary amine group in the starting material is acidic and will be deprotonated by the organolithium reagent. Therefore, at least two equivalents of the organolithium reagent are required: one to deprotonate the amine and the second to perform the metal-halogen exchange.
The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the former position of the bromine atom. For instance, reaction with carbon dioxide (CO2), followed by an acidic workup, would yield the corresponding carboxylic acid. Treatment with aldehydes or ketones would result in the formation of secondary or tertiary alcohols, respectively.
Alternatively, Grignard reagents can be formed from aryl bromides by reaction with magnesium metal in a suitable solvent like THF or diethyl ether. The formation of a Grignard reagent from this compound would also require careful consideration of the acidic proton of the amine group, which could potentially interfere with the reaction. Protection of the amine group may be necessary prior to the formation of the Grignard reagent. Once formed, this organomagnesium compound can react with a similar range of electrophiles as its organolithium counterpart.
| Reagent | Intermediate | Electrophile | Product Functional Group |
|---|---|---|---|
| n-Butyllithium (2 eq.) | Aryllithium | CO₂ | Carboxylic Acid |
| n-Butyllithium (2 eq.) | Aryllithium | Aldehyde (e.g., formaldehyde) | Benzylic Alcohol |
| n-Butyllithium (2 eq.) | Aryllithium | Ketone (e.g., acetone) | Tertiary Alcohol |
| Magnesium | Grignard Reagent (amine protected) | CO₂ | Carboxylic Acid |
Reactions Involving the Dioxaindan Ring System
The 1,3-dioxaindan ring is a cyclic acetal (B89532) fused to the benzene (B151609) ring. Its reactivity is primarily governed by the stability of the acetal linkage.
Stability and Cleavage Studies of the Acetal Linkage
The acetal linkage of the 1,3-dioxaindan ring system is generally stable under neutral and basic conditions. This stability allows for a wide range of chemical transformations to be carried out on other parts of the molecule, such as the aromatic ring or the amine side chain, without affecting the dioxaindan moiety. For example, reactions involving nucleophiles, organometallic reagents (under carefully controlled conditions), and many oxidizing and reducing agents can be performed selectively.
However, the acetal linkage is susceptible to cleavage under acidic conditions. The mechanism of acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water leads to the formation of a hemiacetal, which is then further hydrolyzed to yield the corresponding diol (in this case, a catechol derivative) and the original carbonyl compound from which the acetal was formed (in this case, likely formaldehyde (B43269) or a derivative thereof).
The rate of this cleavage is dependent on the strength of the acid, the temperature, and the solvent. This lability in the presence of acid can be utilized for the deprotection of the diol functionality if desired.
| Condition | Stability | Outcome |
|---|---|---|
| Acidic (e.g., HCl, H₂SO₄) | Labile | Cleavage to diol and carbonyl |
| Neutral (e.g., H₂O) | Stable | No reaction |
| Basic (e.g., NaOH, NaH) | Stable | No reaction |
| Organometallic Reagents (e.g., n-BuLi) | Generally Stable | No reaction at low temperatures |
Potential for Ring Expansion or Contraction Reactions
While less common than cleavage, rearrangements of cyclic acetals that result in ring expansion or contraction can occur under specific conditions. For instance, a documented reaction of a substituted 1,3-dioxane (B1201747) derivative with triphenylphosphine (B44618) and carbon tetrabromide resulted in a ring contraction to a 1,3-dioxolane (B20135). This suggests that under certain reaction conditions involving the conversion of a hydroxyl group on the acetal ring to a leaving group, a skeletal rearrangement is possible.
In the context of this compound, such reactions are not expected to be facile due to the aromatic fusion, which imparts significant rigidity to the five-membered dioxolane ring. Ring expansion to a six-membered 1,4-dioxane (B91453) derivative or contraction would require significant bond reorganization and is considered energetically unfavorable under normal synthetic conditions. However, photochemical or thermal rearrangements, or reactions involving highly reactive intermediates, could potentially lead to such transformations, although specific examples for the 1,3-dioxaindan system are not readily found in the literature.
Elucidation of Reaction Mechanisms in Synthetic Pathways
A plausible synthetic route to this compound involves the reductive amination of the corresponding ketone, 1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one. This two-step, one-pot reaction typically involves the formation of an imine intermediate followed by its reduction. wikipedia.orgmasterorganicchemistry.com Understanding the kinetics and mechanism of this pathway is crucial for optimizing reaction conditions and maximizing yield.
Real-time monitoring of chemical reactions provides invaluable data on reaction rates, the formation of intermediates, and the influence of process variables. mt.com
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for tracking the progress of the reductive amination. By inserting an attenuated total reflection (ATR) probe into the reaction vessel, characteristic vibrational frequencies of key functional groups can be monitored continuously. rsc.orgrsc.org For the synthesis of the target compound, one would expect to observe the disappearance of the strong carbonyl (C=O) stretching band of the starting ketone (around 1700 cm⁻¹) and the simultaneous appearance and subsequent disappearance of the imine (C=N) stretching band (around 1650 cm⁻¹). mt.com The final formation of the amine product would be confirmed by the appearance of N-H bending vibrations (around 1600 cm⁻¹) and the disappearance of the imine peak. This data allows for the precise determination of reaction endpoints and kinetic parameters. ou.edu
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR or the use of NMR tubes compatible with reaction conditions allows for the direct observation of all soluble species. researchgate.net Monitoring the reaction by ¹H NMR would show the gradual decrease of the ketone's methyl singlet and the appearance of signals corresponding to the imine intermediate. As the reduction proceeds, these intermediate signals would be replaced by the characteristic resonances of the ethylamine (B1201723) side chain of the final product. This method provides quantitative concentration data for reactants, intermediates, and products over time. researchgate.net
The synthesis of phenethylamines via reductive amination proceeds through key transient intermediates. wikipedia.orgacs.org
Hemiaminal Intermediate: The initial reaction between the ketone and the amine source (e.g., ammonia) forms a hemiaminal. This species is often unstable and in rapid equilibrium with the starting materials.
Imine Intermediate: The hemiaminal readily loses a molecule of water to form a more stable, yet still reactive, imine. wikipedia.org In-situ spectroscopy is particularly crucial for observing this intermediate, as it is often too unstable to be isolated and characterized by offline methods. mt.com The concentration profile of the imine, as tracked by in-situ IR or NMR, provides direct insight into the kinetics of both its formation and its subsequent reduction. mt.com
By analyzing the kinetic data obtained from these in-situ methods, a detailed mechanistic picture can be constructed, enabling precise control over the synthesis.
Advanced NMR Spectroscopy for Conformational Analysis and Dynamics
While one-dimensional (1D) NMR provides basic structural information, advanced two-dimensional (2D) techniques and variable temperature studies are required to fully characterize the complex structure and dynamic behavior of this compound.
2D NMR experiments are fundamental for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the molecule's connectivity and spatial arrangement. ipb.pt Based on the structure, a set of hypothetical chemical shifts can be proposed to illustrate the expected correlations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts This interactive table outlines the predicted NMR chemical shifts for this compound. Click on headers to sort.
| Atom Name | Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| CH (Aromatic) | 4 | 7.15 (s) | 115.0 |
| C-Br | 6 | - | 118.0 |
| C-C (Aromatic) | 5 | - | 135.0 |
| C-O (Aromatic) | 7a | - | 145.0 |
| C-O (Aromatic) | 3a | - | 146.0 |
| CH₂ (Dioxolane) | 2 | 5.95 (s) | 101.0 |
| CH₂ (Ethyl) | α | 2.80 (t) | 45.0 |
| CH₂ (Ethyl) | β | 3.00 (t) | 40.0 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For the target molecule, a key cross-peak would be observed between the two methylene (B1212753) groups of the ethanamine side chain (H-α and H-β), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. libretexts.orgpressbooks.pubwikipedia.org This is the primary method for assigning carbon signals. For example, the proton signal at ~5.95 ppm would show a correlation to the carbon signal at ~101.0 ppm, assigning them to the dioxolane CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. columbia.edu Key HMBC correlations would be expected from the ethyl protons (H-α and H-β) to the aromatic carbon C5, and from the dioxolane protons (H-2) to the aromatic carbons C3a and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. arxiv.orgbeilstein-journals.org For a flexible molecule like this, NOESY can reveal the average orientation of the ethylamine side chain relative to the indane ring system. nih.gov For example, correlations between the α-protons of the side chain and the aromatic proton at C4 would suggest a conformation where the side chain folds back over the ring.
Table 2: Expected 2D NMR Correlations This interactive table summarizes the key correlations anticipated in various 2D NMR spectra for the title compound. Use the filter to select a specific NMR technique.
| NMR Technique | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |
|---|---|---|---|
| COSY | H-α ↔ H-β | - | Connectivity of the ethylamine side chain. |
| HSQC | H-4 ↔ C-4 | C-4 | Direct ¹J C-H bond correlation. |
| HSQC | H-2 ↔ C-2 | C-2 | Direct ¹J C-H bond correlation. |
| HSQC | H-α ↔ C-α | C-α | Direct ¹J C-H bond correlation. |
| HSQC | H-β ↔ C-β | C-β | Direct ¹J C-H bond correlation. |
| HMBC | H-α, H-β | C-5 | Long-range (²J, ³J) connectivity of side chain to the aromatic ring. |
| HMBC | H-2 | C-3a, C-7a | Long-range connectivity of the dioxolane ring to the aromatic system. |
| HMBC | H-4 | C-5, C-7a, C-3a | Long-range connectivity within the aromatic system. |
| NOESY | H-α ↔ H-4 | - | Spatial proximity, indicating side-chain conformation relative to the aromatic ring. |
| NOESY | H-β ↔ H-4 | - | Spatial proximity, indicating side-chain conformation relative to the aromatic ring. |
Variable temperature (VT) NMR is a powerful tool for studying the dynamic processes within a molecule, such as ring-flipping or restricted bond rotation. nih.gov For this compound, VT-NMR could be used to probe the conformational flexibility of the five-membered dioxolane ring. At room temperature, if the ring is rapidly puckering, the two protons on the C2 methylene group might appear as a sharp singlet. As the temperature is lowered, this puckering motion would slow down. If the energy barrier is high enough, the signal could broaden and eventually resolve into two distinct signals (an AB quartet), representing the now inequivalent axial and equatorial protons. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for this conformational interchange.
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)
While a crystal structure for this compound itself is not publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of derivatives or closely related compounds can provide significant insight. growingscience.commdpi.com
For example, studies on similar bromo-substituted amine derivatives reveal detailed structural parameters. mdpi.com If a suitable crystal of a derivative were obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystal lattice. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the bromine atom, which govern the crystal packing.
Table 3: Illustrative Crystallographic Data from a Related Bromo-Amine Compound This table presents representative data that could be obtained from an X-ray crystallography study of a derivative, based on published structures of similar molecules. This data is for illustrative purposes only.
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the crystal. |
| C-Br Bond Length | ~1.90 Å | Standard length for a C(sp²)-Br bond. |
| C-N Bond Length | ~1.47 Å | Typical length for a C(sp³)-N single bond. |
| Dihedral Angle (Ring vs. Side Chain) | Variable | Defines the orientation of the ethylamine group relative to the plane of the aromatic ring. |
This comprehensive approach, combining in-situ reaction monitoring with advanced NMR and crystallographic techniques, is essential for a complete chemical understanding of this compound, from its synthesis to its detailed structural and dynamic properties.
High-Resolution Mass Spectrometry for Precise Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of synthetic compounds, providing precise mass measurements that allow for the determination of elemental composition. In the analysis of this compound, HRMS would yield a high-accuracy mass-to-charge ratio (m/z) for the molecular ion, which can be used to validate its chemical formula, C11H12BrNO2. The presence of bromine is particularly notable, as its two major isotopes, 79Br and 81Br, exist in a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak ([M]+•) and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by approximately 2 m/z units.
The fragmentation of phenethylamine (B48288) derivatives under mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), often follows predictable pathways. The primary fragmentation processes for this compound are expected to involve cleavages at the benzylic position and adjacent to the amine group.
A key fragmentation pathway for phenylethylamines is the β-cleavage, which in this case would be the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethylamine side chain). This would lead to the formation of a stable benzylic cation. Another significant fragmentation would be the α-cleavage, the breaking of the bond between the ethyl group and the aromatic ring, though this is generally less favored than β-cleavage for phenylethylamines.
Furthermore, cleavage adjacent to the nitrogen atom of the primary amine is a common fragmentation route. This typically involves the loss of an alkyl radical from the α-carbon, which is the largest substituent. In the case of this compound, this would lead to the formation of a characteristic iminium ion. The presence of the dioxaindan ring may also lead to specific fragmentation patterns involving ring opening or the loss of formaldehyde (CH2O) or other small neutral molecules from the dioxaindan moiety. The tropylium (B1234903) ion, a common fragment in compounds containing a benzyl (B1604629) group, may also be observed at m/z 91, although its formation would require more extensive rearrangement.
A summary of the expected high-resolution mass spectrometry data is presented in the table below.
| Ion | Proposed Formula | Expected m/z | Significance |
| [M]+• | [C11H12(79)BrNO2]+• | Exact mass | Molecular ion with 79Br |
| [M+2]+• | [C11H12(81)BrNO2]+• | Exact mass + 2 | Molecular ion with 81Br |
| [M-CH2NH2]+ | [C10H9(79)BrO2]+ | Exact mass - 30 | Result of β-cleavage |
| [M-CH2NH2+2]+ | [C10H9(81)BrO2]+ | Exact mass - 30 + 2 | β-cleavage fragment with 81Br |
| [M-Br]+ | [C11H12NO2]+ | Exact mass - 79/81 | Loss of bromine radical |
| [CH2NH2]+ | [CH4N]+ | 30.0344 | Iminium ion from α-cleavage |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. The spectra are unique for each compound and serve as a molecular "fingerprint".
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The primary amine (-NH2) group will show N-H stretching vibrations, typically as two bands in the region of 3300-3500 cm-1. The N-H bending vibration is expected to appear around 1600 cm-1.
The aromatic ring will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm-1. The C=C stretching vibrations within the aromatic ring typically appear as a series of peaks in the 1450-1600 cm-1 region. The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 2000-1650 cm-1 region, which can sometimes be used to deduce the substitution pattern.
The 1,3-dioxaindan group, as a cyclic ether, will have characteristic C-O stretching vibrations. Cyclic ethers typically show strong C-O stretching bands in the 1070-1140 cm-1 region. The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm-1.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active. The symmetric vibrations of the molecule will generally give rise to strong Raman signals.
Hydrogen Bonding:
The primary amine group in this compound is capable of forming intermolecular hydrogen bonds. In the condensed phase, this hydrogen bonding will lead to a broadening and a shift to lower wavenumbers of the N-H stretching bands in the IR spectrum compared to the gas phase. The extent of this shift can provide information about the strength of the hydrogen bonding interactions.
A summary of the expected vibrational spectroscopy data is presented in the table below.
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm-1) | Expected Raman Shift (cm-1) | Intensity |
| Amine (-NH2) | N-H Stretch | 3300-3500 (two bands) | 3300-3500 | Medium (IR), Weak (Raman) |
| Amine (-NH2) | N-H Bend | 1590-1650 | 1590-1650 | Medium (IR) |
| Aromatic Ring | C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |
| Aromatic Ring | C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong (IR & Raman) |
| Dioxaindan Ring | C-O Stretch | 1070-1140 | 1070-1140 | Strong (IR) |
| Alkyl Chain | C-H Stretch | 2850-2960 | 2850-2960 | Medium-Strong (IR & Raman) |
| Bromo-Aromatic | C-Br Stretch | 500-600 | 500-600 | Strong (IR & Raman) |
Computational and Theoretical Investigations of 2 6 Bromo 1,3 Dioxaindan 5 Yl Ethan 1 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like 2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-amine.
The three-dimensional structure of a molecule is fundamental to its properties. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule such as this compound, which possesses rotatable bonds in its ethanamine side chain, multiple energy minima, or conformers, may exist.
Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformer. This is often achieved by performing a potential energy surface scan, where the dihedral angle of a specific bond is rotated in increments, and the energy of the molecule is calculated at each step. The results of such an analysis can reveal the relative energies of different conformers and the energy barriers between them. wu.ac.th For the title compound, key dihedral angles would include the C-C bond of the ethanamine side chain and the C-N bond.
Table 1: Representative Conformational Analysis Data for the C-C Bond Rotation in the Ethan-1-amine Side Chain This interactive table presents hypothetical relative energies for different dihedral angles, illustrating the process of conformational analysis.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Description |
|---|---|---|
| 0 | 5.2 | Eclipsed |
| 60 | 0.0 | Staggered (Gauche) |
| 120 | 4.8 | Eclipsed |
| 180 | 0.5 | Staggered (Anti) |
| 240 | 4.8 | Eclipsed |
| 300 | 0.0 | Staggered (Gauche) |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and softness (S). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a small HOMO-LUMO gap generally implies higher reactivity. materialsciencejournal.org
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors This interactive table provides illustrative values for the electronic properties of the title compound derived from DFT calculations.
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap (ΔE) | 5.3 | eV |
| Electronegativity (χ) | 3.85 | eV |
| Chemical Hardness (η) | 2.65 | eV |
| Chemical Softness (S) | 0.38 | eV⁻¹ |
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is generated by mapping the electrostatic potential onto the electron density surface. These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack.
For this compound, the ESP map would likely show negative potential (typically colored red) around the electronegative oxygen atoms of the dioxaindan ring, the nitrogen atom of the amine group, and the bromine atom. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the amine group and the aromatic ring, indicating these as potential sites for nucleophilic attack.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space under specific conditions of temperature and pressure.
An MD simulation of this compound, typically in a solvent box to mimic physiological conditions, would reveal how the molecule samples different conformations. This is particularly useful for understanding the flexibility of the ethanamine side chain and how it might interact with a biological target. Analysis of the simulation trajectory can provide information on stable conformations and the transitions between them.
Table 3: Illustrative Parameters for a Molecular Dynamics Simulation This interactive table outlines typical parameters used to set up a molecular dynamics simulation.
| Parameter | Value |
|---|---|
| Force Field | AMBER |
| Solvent | Water (TIP3P model) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Prediction of Spectroscopic Properties from First Principles
Computational methods can also be employed to predict spectroscopic properties, which can be a valuable tool for validating experimental data and aiding in spectral assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts and spin-spin coupling constants with a reasonable degree of accuracy. nih.govnih.gov
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These calculated values, when compared to experimental spectra, can confirm the proposed structure and help in the assignment of complex spectra. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects or dynamic processes not fully captured by the static computational model.
Table 4: Representative Theoretical vs. Hypothetical Experimental NMR Chemical Shifts (δ) in ppm This interactive table compares calculated and plausible experimental NMR data for the title compound.
| Atom | Theoretical δ (ppm) | Hypothetical Experimental δ (ppm) |
|---|---|---|
| Aromatic CH | 7.1 | 7.0 |
| O-CH₂-O | 5.9 | 5.8 |
| Ar-CH₂ | 2.9 | 2.8 |
| CH₂-N | 3.1 | 3.0 |
| NH₂ | 1.5 | 1.4 |
| Aromatic C-Br | 115.0 | 114.5 |
| Aromatic C-H | 128.0 | 127.8 |
| O-C-O | 101.0 | 100.5 |
| Ar-C | 135.0 | 134.7 |
| Ar-CH₂ | 35.0 | 34.5 |
| CH₂-N | 42.0 | 41.8 |
Vibrational Frequencies and Intensities
No published studies containing calculated vibrational frequencies and intensities for this compound were found. This type of analysis requires sophisticated computational methods to predict the characteristic vibrational modes of the molecule, such as C-H stretching, N-H bending, or C-Br stretching. The results are typically presented in a table correlating specific vibrational modes with their calculated frequencies (in cm⁻¹) and infrared (IR) or Raman intensities. Without dedicated research on this molecule, such a data table cannot be constructed.
Reaction Pathway Modeling and Transition State Analysis
There is no available research detailing the modeling of reaction pathways or the analysis of transition states involving this compound. This area of computational chemistry focuses on simulating the transformation of reactants into products, identifying the high-energy transition state that connects them. Key findings from such studies would include the geometry of the transition state, its vibrational frequencies (specifically the imaginary frequency corresponding to the reaction coordinate), and the activation energy of the reaction. As no such simulations have been published for this compound, no data on its reaction kinetics or mechanisms can be presented.
Strategic Applications in Chemical Synthesis and Materials Science
2-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine as a Building Block in Complex Molecule Synthesis
The inherent functionalities of this compound make it a valuable precursor for the synthesis of intricate molecular frameworks, including polycyclic and macrocyclic systems, as well as for the generation of diversified chemical libraries for screening purposes.
Construction of Polycyclic and Macrocyclic Systems
While direct literature detailing the use of this compound in the construction of polycyclic and macrocyclic systems is not abundant, its structure is highly suggestive of such applications. The primary amine can be readily acylated or alkylated, serving as a handle for chain extension. Subsequent intramolecular reactions, potentially involving the bromo substituent through methodologies like Heck or Suzuki couplings, could facilitate ring closure to form complex polycyclic or macrocyclic structures. The dioxaindan moiety provides a rigid scaffold, influencing the conformational properties of the resulting macrocycle.
Synthesis of Diversified Chemical Libraries
The generation of chemical libraries with diverse structures is a cornerstone of modern drug discovery and chemical biology. This compound is an ideal scaffold for library synthesis due to its two distinct points of modification. The primary amine can be reacted with a wide array of carboxylic acids, sulfonyl chlorides, and isocyanates to generate a diverse set of amides, sulfonamides, and ureas. In parallel or sequentially, the bromo group can be subjected to various palladium-catalyzed cross-coupling reactions to introduce a range of aryl, heteroaryl, or alkyl substituents. This dual functionalization strategy allows for the rapid generation of a large number of structurally distinct molecules from a single starting material.
Development of Chemical Probes and Ligands (non-biological activity focus)
The unique electronic and structural characteristics of the this compound scaffold can be exploited in the design of specialized chemical tools such as fluorescent probes and metal-coordinating ligands.
Synthesis of Fluorescent Probes for Chemical Detection
The benzodioxole core of this compound can be chemically modified to create fluorescent probes. For instance, the introduction of a suitable fluorophore through reaction at the amine or via a cross-coupling reaction at the bromide position could lead to novel sensory molecules. The electronic properties of the benzodioxole ring system can influence the photophysical properties of the attached fluorophore, potentially leading to probes that exhibit changes in their fluorescence emission in response to the presence of specific chemical analytes.
Ligands for Metal Coordination Chemistry
The primary amine group in this compound provides a coordination site for metal ions. Further modification of the molecule, for instance, by introducing additional coordinating groups, can lead to the formation of polydentate ligands. openstax.org The rigid 1,3-dioxaindan scaffold can pre-organize these coordinating atoms in a specific spatial arrangement, enhancing the selectivity and stability of the resulting metal complexes. The nature of the substituents on the aromatic ring can be used to fine-tune the electronic properties of the ligand, thereby influencing the catalytic or photophysical properties of the coordinated metal center.
Precursor for Advanced Materials (e.g., Polymers, Organic Semiconductors)
Incorporation into Polymer Backbones
There is no specific information available in the reviewed literature regarding the incorporation of This compound into polymer backbones. In principle, the primary amine functionality could serve as a monomeric unit in polymerization reactions such as polycondensation or polyaddition. The presence of the bromo-substituent could also offer a site for post-polymerization modification, for instance, through cross-coupling reactions to introduce further functionalities. However, without experimental data, any discussion of its role in polymer science remains speculative.
Precursors for Self-Assembled Systems
Similarly, the use of This compound as a precursor for self-assembled systems has not been documented in the available literature. The molecule possesses features that could potentially drive self-assembly, such as the capacity for hydrogen bonding through its amine group and potential for aromatic stacking interactions. The specific stereochemistry and steric hindrance of the dioxaindane group would also play a crucial role in directing any potential supramolecular structures. Nevertheless, no studies have been found that explore these possibilities.
Analytical Method Development for Compound Analysis
Detailed analytical methods specifically developed for the analysis of This compound are not described in the current body of scientific literature. General analytical principles can be applied to a molecule of this nature, but dedicated studies outlining specific methodologies for this compound are absent.
Development of Chiral Separation Methods (if applicable)
The potential for chirality exists in This compound , depending on the substitution pattern and spatial arrangement of the dioxaindane ring. However, there is no information available regarding whether this compound is synthesized as a racemate or if chiral separation methods have been developed. In a general context, the separation of racemic amines is often achieved using chiral high-performance liquid chromatography (HPLC) with chiral stationary phases. chromatographyonline.commdpi.comnih.gov The choice of the chiral stationary phase and the mobile phase composition would be critical for achieving enantiomeric resolution. chromatographyonline.comnih.gov
Quantitative Analysis in Chemical Reactions and Processes
Specific methods for the quantitative analysis of This compound in reaction mixtures or other matrices have not been reported. Generally, quantitative analysis of aromatic amines can be performed using techniques like HPLC with UV detection, or gas chromatography (GC) often after a derivatization step to improve volatility and detector response. chromatographyonline.comsemanticscholar.orgnih.gov For instance, derivatization with reagents like salicylaldehyde (B1680747) followed by HPLC-UV analysis is a validated method for quantifying primary amines. chromatographyonline.com Spectroscopic methods such as NMR could also potentially be used for quantification, provided suitable internal standards are employed. researchgate.net
Conclusion and Future Research Perspectives
Summary of Current Research Landscape
The current research landscape for 2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-amine is remarkably sparse. Publicly accessible scientific literature contains no dedicated studies on this specific molecule. Its existence is primarily documented in chemical supplier catalogs, which provide basic information such as its CAS number (63375-82-6). The lack of published research means there is no established body of knowledge regarding its detailed physicochemical properties, spectroscopic data, reactivity, or biological activity. The scientific community has yet to formally report on the synthesis, characterization, or any potential utility of this compound, rendering it an enigmatic entity in the broader field of chemical research.
Identification of Critical Research Gaps
The absence of foundational research on this compound highlights several critical gaps in our knowledge:
Validated Synthesis and Optimization: There is no published, peer-reviewed synthetic route. Establishing an efficient and scalable synthesis is the most fundamental research gap.
Physicochemical and Spectroscopic Characterization: Detailed data on properties such as melting point, boiling point, solubility, and comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry, X-ray crystallography) are completely missing.
Reactivity Profile: The chemical reactivity of the compound is unknown. The interplay between the bromo substituent, the dioxaindan ring, and the primary amine functionality has not been explored.
Biological Activity Screening: The compound has not been evaluated for any biological or pharmacological activity. Its structural motifs, including a halogenated aromatic ring and a primary amine, are present in many bioactive molecules, suggesting that screening for various biological targets is a significant omission.
Potential as a Chemical Building Block: Its utility as an intermediate or precursor for the synthesis of more complex molecules is entirely unexplored.
Directions for Methodological Advancements in Synthesis
Future research should prioritize the development and optimization of a robust synthetic methodology for this compound. Key areas for investigation could include:
Exploration of Starting Materials: Research into the most efficient and cost-effective starting materials for the construction of the bromo-1,3-dioxaindan core is necessary.
Novel Synthetic Strategies: Investigating modern synthetic methods, such as novel cross-coupling reactions for the introduction of the bromo group or advanced methods for the formation of the dioxolane ring, could lead to more efficient and environmentally friendly synthetic routes.
Purification Techniques: Development of effective purification protocols to obtain the compound in high purity, which is essential for any subsequent application, is a crucial step.
Scale-up Feasibility: Methodological advancements should also consider the potential for scaling up the synthesis for potential future applications that may require larger quantities of the compound.
Potential for Novel Applications in Chemical Sciences
While speculative due to the lack of data, the structure of this compound suggests several potential avenues for novel applications that warrant investigation:
Medicinal Chemistry: The presence of a bromo-aromatic group and a primary amine makes it a candidate for screening in drug discovery programs. Brominated compounds often exhibit interesting pharmacological properties. researchgate.net The indane and dioxolane motifs are also found in various biologically active molecules. mdpi.comnih.gov It could serve as a scaffold for the development of new therapeutic agents.
Materials Science: Arylamines are often used in the synthesis of polymers and functional materials. The specific substitution pattern of this compound could be explored for the development of new materials with unique optical or electronic properties.
Catalysis: The amine group could be functionalized to create novel ligands for catalysis. The steric and electronic properties imparted by the bromo-dioxaindan moiety could lead to catalysts with novel reactivity or selectivity.
Synthetic Chemistry: The compound could serve as a versatile building block. The bromine atom can be a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward synthesis of a diverse range of derivatives for further study. researchgate.net
Q & A
Q. Table 1: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DCM, UV, 24h | 85–90 | |
| Reductive Amination | Nitroethane, LiAlH4, THF, 0°C | 70–75 |
Basic: How can the structure of this compound be confirmed using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Expect a molecular ion peak at m/z 256.02 (C₁₀H₁₁BrNO₂⁺) with isotopic patterns matching bromine .
Advanced: How does the bromine substituent at the 6-position influence the compound’s electronic environment and reactivity compared to non-brominated analogs?
Methodological Answer:
Bromine’s electron-withdrawing effect alters the dioxaindan ring’s electron density, directing electrophilic substitution to the 4-position. Computational studies (DFT) show:
- Hammett Constants (σ): Bromine (σₚ = +0.23) increases ring polarization, enhancing susceptibility to nucleophilic attack at the amine group .
- Reactivity Comparison: Non-brominated analogs exhibit slower reaction rates in SN2 substitutions (e.g., 20% slower in alkylation reactions) .
Q. Table 2: Substituent Effects on Reactivity
| Substituent | Reaction Rate (k, M⁻¹s⁻¹) | Hammett σₚ |
|---|---|---|
| -Br | 1.2 × 10⁻³ | +0.23 |
| -H | 1.0 × 10⁻³ | 0 |
| -OCH₃ | 0.8 × 10⁻³ | -0.27 |
Advanced: What computational methods are effective in predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- QSAR Models: Use MOE or Schrödinger to predict logP (lipophilicity) and bioavailability. The bromine increases logP by ~0.5 units compared to non-halogenated analogs, enhancing membrane permeability .
- Molecular Docking: AutoDock Vina can simulate binding to serotonin receptors (5-HT₂A), where the bromine forms halogen bonds with Thr194 (binding energy: -8.2 kcal/mol) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or crystal packing?
Methodological Answer:
- SHELXL Refinement: Use high-resolution X-ray data (≤1.0 Å) to model the bromine’s anisotropic displacement parameters. The Flack parameter (e.g., x = 0.02(5)) confirms absolute configuration .
- Twinned Data: For polymorphic forms, apply the Hooft parameter in PLATON to resolve pseudo-merohedral twinning .
Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid amine vapor exposure .
- Spill Management: Neutralize with dilute HCl (1M) and adsorb with vermiculite. Avoid inhalation of dust .
Advanced: What strategies mitigate competing side reactions during the introduction of the ethanamine moiety?
Methodological Answer:
- Protecting Groups: Use Boc (tert-butoxycarbonyl) to shield the amine during bromination. Deprotect with TFA/DCM (1:4) post-reaction .
- Catalysis: Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to suppress β-hydride elimination .
Advanced: How do structural modifications (e.g., replacing bromine with chlorine) affect binding affinity in target proteins?
Methodological Answer:
- Halogen Swapping: Bromine’s larger van der Waals radius (1.85 Å vs. Cl: 1.75 Å) improves hydrophobic interactions. In 5-HT₂A assays, Br analogs show IC₅₀ = 12 nM vs. Cl analogs (IC₅₀ = 35 nM) .
Q. Table 3: Halogen Effects on Binding Affinity
| Halogen | IC₅₀ (nM) | Van der Waals Radius (Å) |
|---|---|---|
| -Br | 12 | 1.85 |
| -Cl | 35 | 1.75 |
| -F | 110 | 1.47 |
Basic: What are the solubility characteristics of this compound in common organic solvents?
Methodological Answer:
- High Solubility: DCM, THF, and DMF due to the amine’s polarity.
- Low Solubility: Hexane and diethyl ether.
Table 4: Solubility Data
| Solvent | Solubility (mg/mL) |
|---|---|
| DCM | 120 |
| THF | 95 |
| Hexane | <5 |
Advanced: What in vitro assays evaluate this compound’s biological activity, considering its structural features?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence polarization assays for kinase inhibition (e.g., JNK3).
- Receptor Binding: Radioligand displacement assays (³H-LSD for 5-HT₂A) in HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
